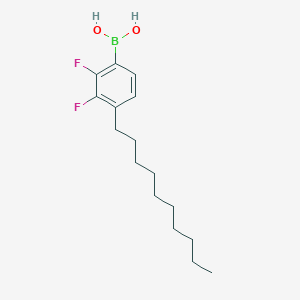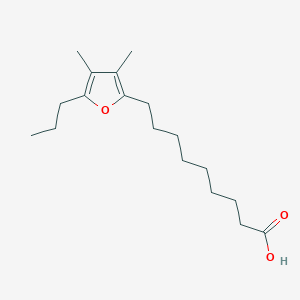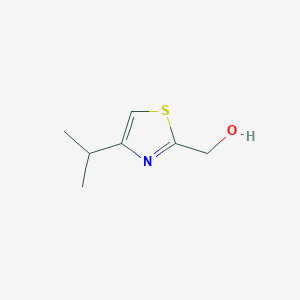
(4-Isopropylthiazol-2-yl)methanol
概述
描述
(4-Isopropylthiazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(4-isopropylthiazol-2-yl)ethanol or ITZ. It is a colorless liquid with a molecular formula of C8H11NOS and a molecular weight of 169.25 g/mol.
作用机制
The mechanism of action of (4-Isopropylthiazol-2-yl)methanol is not fully understood. However, studies have suggested that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
生化和生理效应
Studies have shown that (4-Isopropylthiazol-2-yl)methanol has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. In addition, it has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using (4-Isopropylthiazol-2-yl)methanol in lab experiments is its potential as a chiral auxiliary in organic synthesis. It may also have applications in antimicrobial and anti-inflammatory drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on (4-Isopropylthiazol-2-yl)methanol. One area of interest is its potential use in developing new antimicrobial and anti-inflammatory drugs. It may also have applications in other fields, such as agriculture and food preservation. Further studies are needed to fully understand its mechanism of action and potential applications.
科学研究应用
(4-Isopropylthiazol-2-yl)methanol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a chiral auxiliary in organic synthesis.
属性
CAS 编号 |
156589-83-2 |
|---|---|
产品名称 |
(4-Isopropylthiazol-2-yl)methanol |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC 名称 |
(4-propan-2-yl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3 |
InChI 键 |
YJTSEYDGJPGJPR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)CO |
规范 SMILES |
CC(C)C1=CSC(=N1)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

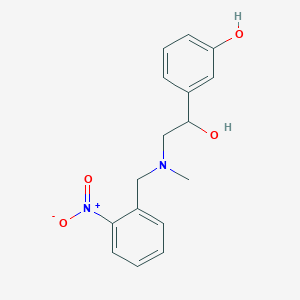
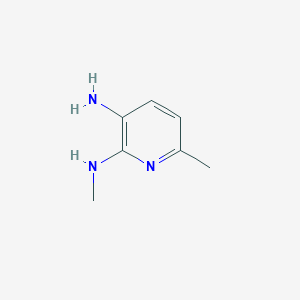
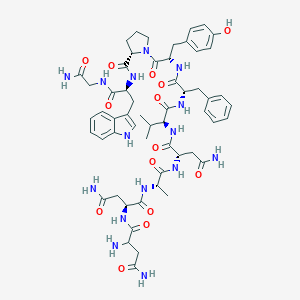
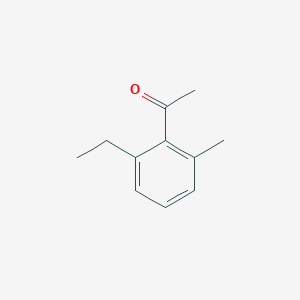
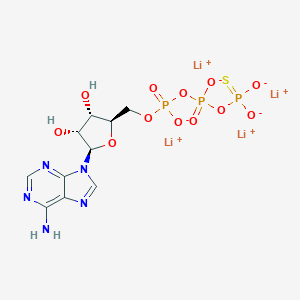
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)
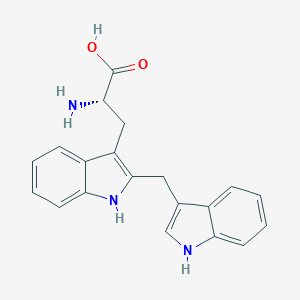


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)

